Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
Methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate is an intriguing chemical compound renowned for its reactivity and utility in various scientific research fields. Its molecular structure features a combination of ester, amide, and sulfonyl chloride functionalities, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized via the esterification of (2S)-2-(phenylmethoxycarbonylamino)propanoic acid, followed by sulfonation with chlorosulfonyl isocyanate. This involves dissolving the acid in anhydrous dichloromethane and adding thionyl chloride under nitrogen atmosphere. After refluxing, the solvent is evaporated, and the residue is treated with methanol to yield the desired product.
Industrial Production Methods: Industrial production mirrors the laboratory synthesis but on a larger scale, often utilizing flow reactors for better control over reaction parameters and efficiency. Purification typically involves recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound undergoes a variety of chemical reactions including nucleophilic substitution, ester hydrolysis, and sulfonamide formation.
Common Reagents and Conditions Used in These Reactions: Common reagents include nucleophiles like amines and alcohols. Reactions are generally conducted under mild to moderate conditions, often in polar aprotic solvents like tetrahydrofuran or dichloromethane.
Major Products Formed from These Reactions
Substitution with amines yields sulfonamide derivatives.
Hydrolysis forms (2S)-2-(phenylmethoxycarbonylamino)propanoic acid and methyl chloride.
Reaction with alcohols produces sulfonate esters.
Scientific Research Applications
Chemistry: In organic chemistry, it serves as a building block for synthesizing complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential as enzyme inhibitors, specifically targeting proteases due to the reactive sulfonyl chloride group.
Medicine: It plays a role in drug discovery, aiding in the development of new therapeutics by providing a scaffold for bioactive compound synthesis.
Industry: Used in the production of specialty chemicals, including advanced polymers and materials with unique properties.
Mechanism of Action
The mechanism primarily involves the reactivity of the sulfonyl chloride group, which acts as an electrophile, enabling the formation of sulfonamides and other derivatives. This group can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity by covalent modification.
Comparison with Similar Compounds
Uniqueness: Compared to other sulfonyl chlorides, this compound's combination of ester and amide functionalities offers enhanced reactivity and selectivity in chemical synthesis.
Similar Compounds
Methyl (2S)-3-chlorosulfonyl-2-(benzylcarbamoylamino)propanoate: Differing in the amide moiety.
Ethyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate: Similar but with an ethyl ester instead of a methyl ester.
This synthesis, reactivity, and multifaceted applications make methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate a valuable asset in the realms of science and industry.
Properties
IUPAC Name |
methyl (2S)-3-chlorosulfonyl-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6S/c1-19-11(15)10(8-21(13,17)18)14-12(16)20-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFTZQDSRBGKT-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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